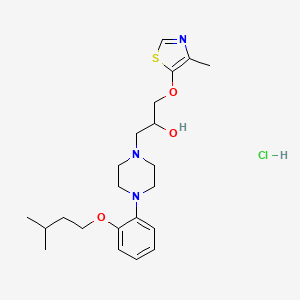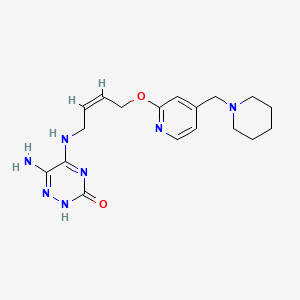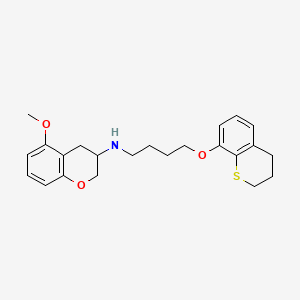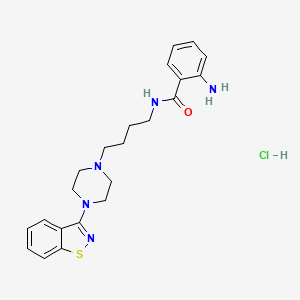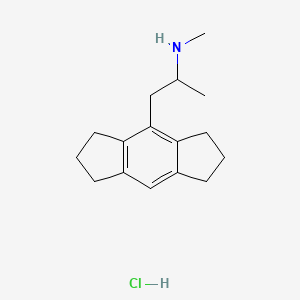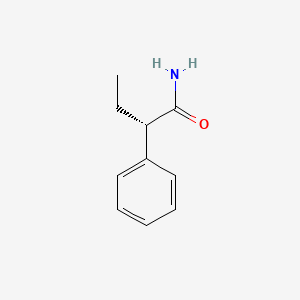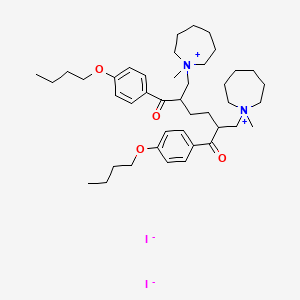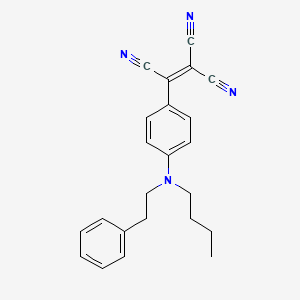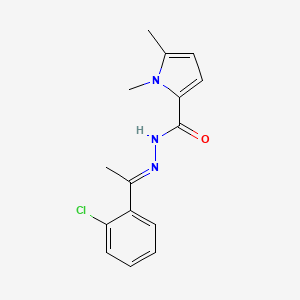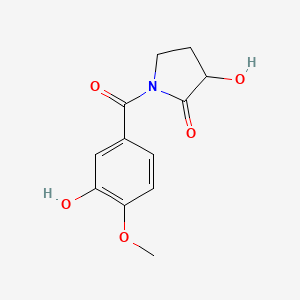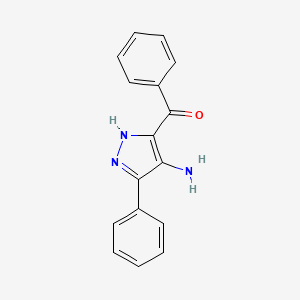
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a silicon atom within a bicyclic framework, which is further functionalized with an aminoethylthio group. The monohydrochloride form indicates the presence of a hydrochloride salt, which often enhances the compound’s solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic framework, introduction of the silicon atom, and functionalization with the aminoethylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters. The use of automated systems and advanced purification techniques ensures consistent quality and efficiency.
化学反应分析
Types of Reactions
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The silicon atom and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethylthio group may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Another compound with a similar bicyclic framework but with a phenyl group instead of the aminoethylthio group.
Ethanamine,2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-ylthio)-, hydrochloride: A closely related compound with slight variations in its functional groups.
Uniqueness
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride lies in its specific functionalization and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
124186-99-8 |
|---|---|
分子式 |
C8H19ClN2O3SSi |
分子量 |
286.85 g/mol |
IUPAC 名称 |
2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-ylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2O3SSi.ClH/c9-1-8-14-15-11-5-2-10(3-6-12-15)4-7-13-15;/h1-9H2;1H |
InChI 键 |
BUVOLLHUVFGDGQ-UHFFFAOYSA-N |
规范 SMILES |
C1CO[Si]2(OCCN1CCO2)SCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


